molecular formula C24H30Cl2N2O8S2 B13755555 Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, diperchlorate CAS No. 5284-75-3

Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, diperchlorate

Cat. No.: B13755555
CAS No.: 5284-75-3
M. Wt: 609.5 g/mol
InChI Key: FKXYCDHDQSLNPE-UHFFFAOYSA-L
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Description

Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate is a chemical compound known for its unique structure and properties It is a member of the benzothiazolium family, characterized by the presence of benzothiazole rings linked by a decane chain and associated with perchlorate ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate typically involves the reaction of benzothiazole derivatives with a decane-1,10-diyl linker under specific conditions. The process often requires the use of perchloric acid or perchlorate salts to introduce the perchlorate ions into the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate may involve large-scale synthesis using continuous flow reactors or batch reactors. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency. The purification process may include crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The benzothiazole rings can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazolium derivatives, while substitution reactions can produce a wide range of substituted benzothiazolium compounds.

Scientific Research Applications

Chemistry

In chemistry, Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate is used as a reagent in various synthetic processes. Its unique structure allows it to participate in complex chemical reactions, making it valuable in the development of new materials and compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical studies.

Medicine

In medicine, Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate is explored for its potential therapeutic applications. Its unique properties may allow it to act as a drug candidate for specific diseases, although further research is needed to fully understand its medical potential.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate involves its interaction with specific molecular targets. The benzothiazole rings can interact with proteins, enzymes, and nucleic acids, leading to various biological effects. The decane linker provides flexibility, allowing the compound to adopt different conformations and interact with multiple targets. The perchlorate ions may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, dibromide: Similar structure but with bromide ions instead of perchlorate.

    Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, dichloride: Similar structure but with chloride ions instead of perchlorate.

Uniqueness

Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate is unique due to the presence of perchlorate ions, which impart specific properties such as enhanced reactivity and stability. The decane linker also provides flexibility, allowing the compound to interact with a wide range of molecular targets.

Properties

CAS No.

5284-75-3

Molecular Formula

C24H30Cl2N2O8S2

Molecular Weight

609.5 g/mol

IUPAC Name

3-[10-(1,3-benzothiazol-3-ium-3-yl)decyl]-1,3-benzothiazol-3-ium;diperchlorate

InChI

InChI=1S/C24H30N2S2.2ClHO4/c1(3-5-11-17-25-19-27-23-15-9-7-13-21(23)25)2-4-6-12-18-26-20-28-24-16-10-8-14-22(24)26;2*2-1(3,4)5/h7-10,13-16,19-20H,1-6,11-12,17-18H2;2*(H,2,3,4,5)/q+2;;/p-2

InChI Key

FKXYCDHDQSLNPE-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)[N+](=CS2)CCCCCCCCCC[N+]3=CSC4=CC=CC=C43.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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